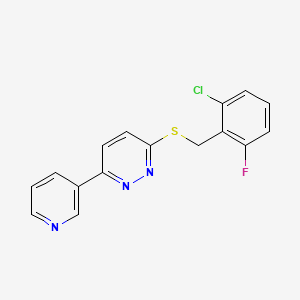

3-((2-Chloro-6-fluorobenzyl)thio)-6-(pyridin-3-yl)pyridazine

Description

Properties

IUPAC Name |

3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-pyridin-3-ylpyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClFN3S/c17-13-4-1-5-14(18)12(13)10-22-16-7-6-15(20-21-16)11-3-2-8-19-9-11/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSOHYEIYWRDAEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CSC2=NN=C(C=C2)C3=CN=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClFN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24815798 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Biological Activity

3-((2-Chloro-6-fluorobenzyl)thio)-6-(pyridin-3-yl)pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of protein kinases involved in various signaling pathways associated with cancer and infectious diseases. This article explores the biological activity of this compound, synthesizing findings from diverse research sources.

Chemical Structure and Properties

The molecular formula of 3-((2-Chloro-6-fluorobenzyl)thio)-6-(pyridin-3-yl)pyridazine is C16H12ClFN3S, with a molecular weight of approximately 331.79 g/mol. The compound features a pyridazine ring substituted with a pyridine moiety and a thioether linkage to a chlorinated fluorobenzyl group, contributing to its unique biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C16H12ClFN3S |

| Molecular Weight | 331.79 g/mol |

| Solubility | Soluble in organic solvents |

| Stability | Stable under various conditions |

Protein Kinase Inhibition

Preliminary studies indicate that 3-((2-Chloro-6-fluorobenzyl)thio)-6-(pyridin-3-yl)pyridazine exhibits significant inhibitory activity against specific protein kinases. These kinases are critical in regulating cell proliferation and survival, making them key targets in cancer therapy. The inhibition mechanism likely involves the interaction of the compound with the ATP-binding site of these kinases, leading to downstream effects on cellular signaling pathways.

Antimicrobial Properties

Research has suggested that derivatives of this compound may possess anti-tubercular properties, drawing parallels with other pyridazine derivatives known for their pharmacological effects against Mycobacterium tuberculosis. The thioether group in the compound is hypothesized to enhance its interaction with bacterial targets, potentially leading to bactericidal effects.

Case Studies and Research Findings

- Inhibition of Cancer Cell Lines : A study evaluated the antiproliferative effects of various pyridazine derivatives, including 3-((2-Chloro-6-fluorobenzyl)thio)-6-(pyridin-3-yl)pyridazine, on human tumor cell lines such as HeLa and HCT116. The results indicated that the compound significantly inhibited cell growth at micromolar concentrations, suggesting its potential as a therapeutic agent in oncology.

- Selectivity Against Chlamydia trachomatis : Another study focused on the selectivity of similar compounds against Chlamydia trachomatis, demonstrating that structural modifications could enhance activity against this pathogen without affecting host cell viability. While not directly tested on C. trachomatis, the findings imply that 3-((2-Chloro-6-fluorobenzyl)thio)-6-(pyridin-3-yl)pyridazine could be explored for similar applications.

The proposed mechanism by which 3-((2-Chloro-6-fluorobenzyl)thio)-6-(pyridin-3-yl)pyridazine exerts its biological effects involves:

- Binding to Protein Kinases : The compound likely binds competitively to the ATP-binding sites of target kinases, inhibiting their phosphorylation activity.

- Influencing Signaling Pathways : By modulating kinase activity, the compound can alter downstream signaling pathways related to cell cycle progression and apoptosis.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a drug candidate due to its unique structural features. Research indicates that it may interact with various biological targets, making it suitable for therapeutic applications:

- Anticancer Activity : Studies have shown that related compounds exhibit significant growth inhibition of cancer cell lines, suggesting potential efficacy against tumors .

- Enzyme Interaction : The compound's structure may facilitate interactions with enzymes or receptors, modulating their activity and influencing therapeutic outcomes.

Materials Science

In materials science, the electronic properties of 3-((2-Chloro-6-fluorobenzyl)thio)-6-(pyridin-3-yl)pyridazine can be explored for applications in organic electronics or as precursors for advanced materials. The halogen substituents (chlorine and fluorine) can significantly influence the electronic characteristics of the compound, making it a candidate for further exploration in this field.

Case Studies and Research Findings

Several studies have highlighted the applications of compounds similar to 3-((2-Chloro-6-fluorobenzyl)thio)-6-(pyridin-3-yl)pyridazine:

- Anticancer Studies : Research demonstrated significant inhibition of liver cancer cells by related fused ring systems .

- Enzyme Inhibition : Some pyridine derivatives have shown promise as inhibitors of cyclin-dependent kinase or tyrosine kinase enzymes, which are crucial in cancer therapy .

- Biological Activity Assessment : Various derivatives have been assessed for their ability to antagonize proliferative disorders, showcasing their potential therapeutic roles .

Comparison with Similar Compounds

Target Compound

- Synthesis : Prepared by reacting 5-chloro-6-phenylpyridazin-3(2H)-one with (2-chloro-6-fluorobenzyl)thiol in acetone with K₂CO₃ .

- Key Features : The thioether linkage and halogenated benzyl group distinguish it from oxygen- or nitrogen-linked analogs.

3-[4-(2-Chlorophenoxy)piperidin-1-yl]-6-(pyridin-3-yl)pyridazine

- Structure : Substituted with a piperidinyl group at position 3 and a pyridin-3-yl group at position 5.

- Synthesis : Details unspecified, but analogous compounds often involve nucleophilic aromatic substitution or cross-coupling .

6-(4-(2-Fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone Derivatives

- Synthesis : Derived from 3,6-dichloropyridazine via sequential substitution with (2-fluorophenyl)piperazine and hydrolysis/acylation steps .

- Key Features : Piperazine and hydrazide substituents enable hydrogen bonding, contrasting with the hydrophobic benzylthio group.

Physicochemical Properties

Piperazine-containing analogs (e.g., ) exhibit higher solubility due to polar functional groups .

Reaction Conditions and Yield

| Compound | Reaction Conditions | Yield/Purity |

|---|---|---|

| Target Compound | K₂CO₃, acetone, room temp | Purified via preparative TLC (1:1 PE:EA) |

| Piperazine Derivatives | K₂CO₃, ethanol, reflux | High yields (up to 99%) |

The target compound’s synthesis under mild conditions avoids thermal degradation, whereas piperazine derivatives require reflux for efficient substitution .

Q & A

Basic Research Questions

Q. What are the key structural features of 3-((2-Chloro-6-fluorobenzyl)thio)-6-(pyridin-3-yl)pyridazine, and how are they confirmed experimentally?

- Answer : The compound features a pyridazine core substituted with a (2-chloro-6-fluorobenzyl)thio group at position 3 and a pyridin-3-yl group at position 5. Structural confirmation typically employs:

- NMR spectroscopy : H and C NMR to identify aromatic protons, fluorine coupling patterns, and sulfur/chlorine substituents.

- X-ray crystallography : To resolve bond lengths and angles, as demonstrated for analogous pyridazine derivatives (e.g., monoclinic crystal systems with Z = 4 and β angles ~99.89°) .

- Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., expected m/z for ).

Q. What synthetic routes are commonly used to prepare pyridazine derivatives with halogen and sulfur substituents?

- Answer : Key methodologies include:

- Nucleophilic substitution : Reaction of 3,6-dichloropyridazine with thiols (e.g., 2-chloro-6-fluorobenzyl mercaptan) in polar aprotic solvents like DMSO or DMF .

- Cross-coupling reactions : Suzuki-Miyaura coupling for introducing pyridin-3-yl groups using palladium catalysts (e.g., Pd(PPh)) and boronic esters (e.g., pyridin-3-ylboronic acid) .

- Optimization : Reaction conditions (temperature, solvent, catalyst loading) are critical for yield and purity. For example, analogous syntheses use KCO in acetone or ethanol at reflux .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for sulfur-containing pyridazines?

- Answer : Common challenges include:

- Fluorine-chlorine coupling : Use -NMR to distinguish overlapping signals (e.g., 2-chloro-6-fluorobenzyl group).

- Thioether stability : Monitor for oxidation to sulfones during synthesis/storage via LC-MS.

- Crystallographic validation : Compare experimental X-ray data (e.g., unit cell parameters: a = 9.461 Å, b = 6.557 Å, c = 24.123 Å) with computational models (DFT-optimized structures) .

Q. What strategies optimize the regioselectivity of pyridazine functionalization?

- Answer : Regioselectivity is influenced by:

- Electronic effects : Electron-withdrawing groups (e.g., Cl, F) direct nucleophilic attacks to specific positions.

- Protecting groups : Temporary protection of reactive sites (e.g., tert-butyloxycarbonyl for amines) during multi-step syntheses .

- Catalytic systems : Palladium/phosphine complexes (e.g., Pd(PPh)) enhance cross-coupling efficiency .

Q. How do structural modifications impact the compound’s biological or physicochemical properties?

- Answer : Systematic SAR studies involve:

- Substituent variation : Replace the pyridin-3-yl group with other heterocycles (e.g., triazolo[4,3-b]pyridazines) to assess activity changes .

- Solubility optimization : Introduce polar groups (e.g., -COOH, -OH) at non-critical positions, as seen in pyridazinecarboxylic acid derivatives .

- Thermodynamic stability : Assess melting points and hygroscopicity via differential scanning calorimetry (DSC) .

Methodological Considerations

Q. What analytical techniques are recommended for purity assessment and impurity profiling?

- Answer :

- HPLC : Use C18 columns with UV detection (λ = 254 nm) and gradient elution (water/acetonitrile + 0.1% TFA).

- Elemental analysis : Verify %C, %H, %N within ±0.4% of theoretical values.

- Tandem MS/MS : Identify trace impurities (e.g., dehalogenated byproducts) .

Q. How should researchers design stability studies for pyridazine derivatives under varying conditions?

- Answer : Follow ICH guidelines:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.